molecular formula C19H17FO3 B2693906 7-((4-fluorobenzyl)oxy)-4-propyl-2H-chromen-2-one CAS No. 307546-76-5

7-((4-fluorobenzyl)oxy)-4-propyl-2H-chromen-2-one

Cat. No. B2693906
CAS RN: 307546-76-5
M. Wt: 312.34
InChI Key: NOKJYLAWEORXQJ-UHFFFAOYSA-N
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Description

The compound “7-((4-fluorobenzyl)oxy)-4-propyl-2H-chromen-2-one” is a derivative of chromen-2-one, which is a type of heterocyclic compound. The “7-((4-fluorobenzyl)oxy)” and “4-propyl” parts indicate substitutions at the 7th and 4th positions of the chromen-2-one structure .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chromen-2-one core, which consists of a benzene ring fused to a heterocyclic ring containing an oxygen atom and a carbonyl group. The propyl group would be a linear, three-carbon alkyl chain, and the (4-fluorobenzyl)oxy group would consist of a benzyl group (a benzene ring attached to a methylene group) with a fluorine atom at the 4-position, attached to the chromen-2-one core via an ether linkage .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The ether and carbonyl groups are polar and could be involved in a variety of reactions. The benzene rings could undergo electrophilic aromatic substitution reactions, and the presence of the fluorine atom could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups and aromatic rings would likely make it relatively high in molecular weight and possibly quite stable. It may have low solubility in water due to the nonpolar benzene rings .

Scientific Research Applications

Anticholinesterase Activity

7-((4-Fluorobenzyl)oxy)-4-propyl-2H-chromen-2-one has shown significant activity as an anticholinesterase agent. A study demonstrated that compounds with a benzyloxy moiety, particularly those with a 7-(4-fluorobenzyl)oxy moiety, greatly enhance anti-acetylcholinesterase (AChE) activity. The compound with this structure displayed an IC50 value of 0.16 µM, indicating potent inhibitory effects on AChE (Ghanei-Nasab et al., 2016).

DNA-Dependent Protein Kinase (DNA-PK) Inhibition

Substituting the 7-position of the chromen-4-one pharmacophore with different groups, including a 4-fluorobenzyl moiety, has resulted in potent and selective inhibitors of DNA-dependent protein kinase (DNA-PK). These inhibitors play a crucial role in DNA repair and cellular response to DNA damage. The introduction of specific substituents has led to the synthesis of powerful enantioselective inhibitors with potential in cancer therapy (Clapham et al., 2012).

Mercury Detection

In the field of environmental monitoring, derivatives of 7-((4-fluorobenzyl)oxy)-4-propyl-2H-chromen-2-one have been utilized in the design of sophisticated fluorometric probes for mercury (Hg^2+) detection. These probes use a bioinspired signal amplification approach, enabling highly sensitive and controlled detection of mercury, crucial for environmental health and safety (Mubarok et al., 2016).

Cholinesterase Inhibitory Activity

7-((4-Fluorobenzyl)oxy)-4-propyl-2H-chromen-2-one derivatives have been synthesized and evaluated for their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds have shown significant inhibitory activity, indicating their potential use in treating diseases like Alzheimer's, where cholinesterase inhibition is a key therapeutic strategy (Vafadarnejad et al., 2018).

Future Directions

The study of chromen-2-one derivatives is an active area of research due to their diverse biological activities. Future research could involve the synthesis and testing of compounds like “7-((4-fluorobenzyl)oxy)-4-propyl-2H-chromen-2-one” to explore their potential uses in medicine or other fields .

properties

IUPAC Name

7-[(4-fluorophenyl)methoxy]-4-propylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FO3/c1-2-3-14-10-19(21)23-18-11-16(8-9-17(14)18)22-12-13-4-6-15(20)7-5-13/h4-11H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKJYLAWEORXQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-((4-fluorobenzyl)oxy)-4-propyl-2H-chromen-2-one

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